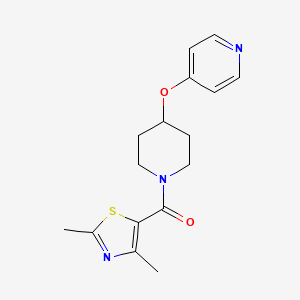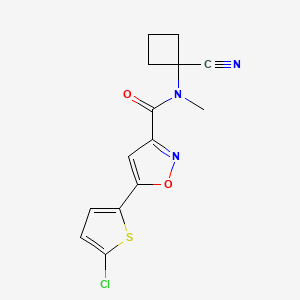
2,5-dimethylbenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Tetrel Bonding Interactions and Structural Analysis
- Tetrel Bonding Interactions: The synthesis and characterization of triazole derivatives, including compounds related to 2,5-dimethylbenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, reveal their role in forming self-assembled dimers through O⋯π-hole tetrel bonding interactions. This is significant for understanding molecular interactions and structural chemistry (Ahmed et al., 2020).
Chemical Transformations and Synthesis
- Molecular Rearrangements: The study of molecular rearrangements in triazole derivatives, akin to this compound, provides insights into synthesizing various chemical structures, which is crucial in medicinal chemistry and material sciences (L'abbé et al., 1990).
Structural and Molecular Properties
- X-ray Diffraction and DFT Calculations: The molecular structure of compounds similar to this compound has been determined using X-ray diffraction and density functional theory (DFT), showcasing its significance in crystallography and computational chemistry (Șahin et al., 2011).
Applications in Biochemistry and Pharmacology
- Antifungal Compound Analysis: Novel antifungal compounds, including triazole derivatives, have been synthesized and characterized, underlining their potential in pharmaceutical research and development (Volkova et al., 2020).
- Cytotoxic Agents Synthesis: The synthesis of triazole moieties linked to 7-hydroxy-4-phenylchromen-2-one, related to the chemical structure of this compound, highlights their potential as potent cytotoxic agents in cancer research (Liu et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12-4-5-13(2)15(10-12)11-25-19(24)18-14(3)23(22-21-18)17-8-6-16(20)7-9-17/h4-10H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXKLPLKFQJJIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-morpholin-4-ylphenyl)(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)carboxami de](/img/structure/B2391347.png)


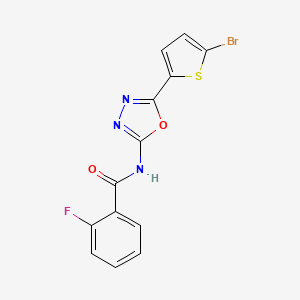
![6-((2-(cyclohexylamino)-2-oxoethyl)thio)-N-(3,4-dimethoxyphenethyl)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2391352.png)
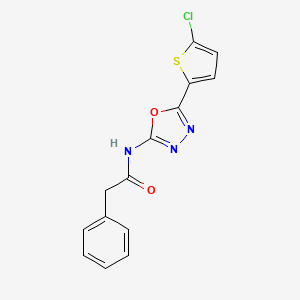
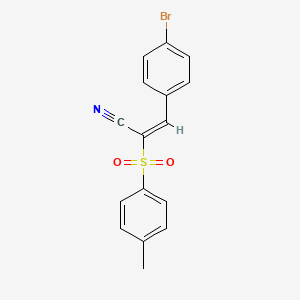
![N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2391358.png)

![2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2391362.png)
![4-[(3,5-Dimethylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B2391363.png)
